molecular formula C13H17ClN2 B13718347 2-Amino-7-methyl-3-propylquinoline hydrochloride CAS No. 1171420-35-1

2-Amino-7-methyl-3-propylquinoline hydrochloride

Cat. No.: B13718347
CAS No.: 1171420-35-1
M. Wt: 236.74 g/mol
InChI Key: GOEZYEXCYPIZML-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methyl-3-propylquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline derivatives.

    Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methyl-3-propylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines .

Scientific Research Applications

2-Amino-7-methyl-3-propylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is employed in the study of biological processes and interactions at the molecular level.

    Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7-methyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: A simpler analog with similar properties but lacking the methyl and propyl groups.

    7-Methylquinoline: Similar structure but without the amino and propyl groups.

    3-Propylquinoline: Lacks the amino and methyl groups.

Uniqueness

2-Amino-7-methyl-3-propylquinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

1171420-35-1

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

7-methyl-3-propylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-3-4-11-8-10-6-5-9(2)7-12(10)15-13(11)14;/h5-8H,3-4H2,1-2H3,(H2,14,15);1H

InChI Key

GOEZYEXCYPIZML-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C=C(C=CC2=C1)C)N.Cl

Origin of Product

United States

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